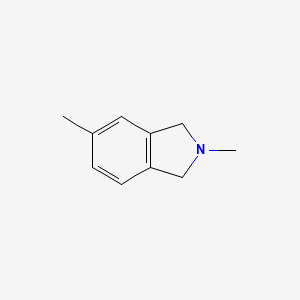
2,5-Dimethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylisoindoline is a heterocyclic organic compound that belongs to the isoindoline family Isoindolines are known for their significant biological and chemical properties, making them valuable in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylisoindoline typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2,5-dimethylbenzylamine with phthalic anhydride, followed by reduction. This process can be carried out under solventless conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can yield different substituted isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various substituted isoindolines and isoindoline-1,3-dione derivatives, which have significant biological and chemical properties .
Scientific Research Applications
2,5-Dimethylisoindoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dimethylisoindoline involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Isoindoline: The parent compound, lacking the methyl groups at the 2 and 5 positions.
Isoindoline-1,3-dione: An oxidized derivative with significant biological activity.
Substituted Isoindolines: Various derivatives with different substituents at the nitrogen or carbon atoms
Uniqueness: This structural modification can lead to different chemical and biological properties compared to its unsubstituted counterparts .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H13N/c1-8-3-4-9-6-11(2)7-10(9)5-8/h3-5H,6-7H2,1-2H3 |
InChI Key |
AKXUOORNXYEOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



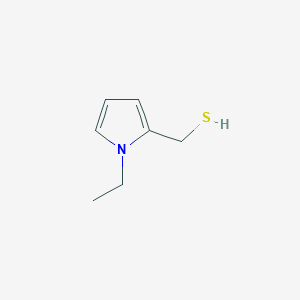
![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)

![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
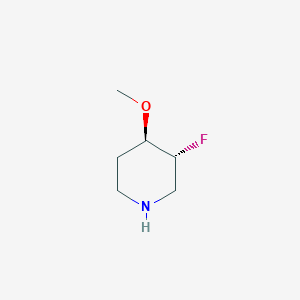
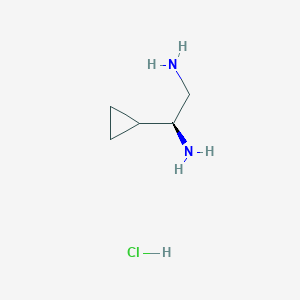

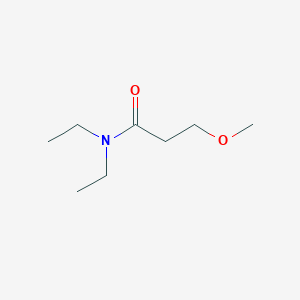

![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)



